molecular formula C18H19ClFN3O2 B2568645 N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953951-48-9

N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2568645
M. Wt: 363.82
InChI Key: PDJUSWJTTDENET-UHFFFAOYSA-N
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Description

The compound “N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide” is an organic compound containing a chloro-fluoro phenyl group and a dimethylamino phenethyl group linked by an oxalamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar geometry around the amide group. The presence of the chloro and fluoro substituents on the phenyl ring could influence the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, amides in general can undergo a variety of reactions. They can be hydrolyzed to give carboxylic acids and amines, and they can react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the chloro and fluoro substituents could influence its lipophilicity, which in turn could affect its solubility and permeability .

Scientific Research Applications

Photodehalogenation and Photophysics

The study of photodehalogenation of fluoro or chlorobenzene derivatives, including structures related to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, has shown the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to various products depending on the substituents, highlighting the direct effect of substituents on photodehalogenation outcomes. The use of SiMe3 and SnMe3 groups as probes does not affect the photophysics or primary dehalogenation, indicating a potential application for designing less phototoxic fluorinated drugs (Protti et al., 2012).

Fluorescence and Chemical Sensing

The creation of a highly selective and dual responsive test paper sensor for Hg2+/Cr3+ highlights the application of compounds related to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide in environmental monitoring. This sensor, utilizing a dimethylaminophenyldiazenyl fragment as a photoactive signaling unit, showcases the potential of such compounds in detecting heavy metals in neutral aqueous environments without the need for spectroscopic instrumentation, offering a quick and efficient method for environmental monitoring (Das et al., 2012).

Synthesis and Characterization of Water-Soluble Chlorins

Research into the synthesis and photophysical characterization of water-soluble chlorins, where compounds related to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide could play a role, underlines their suitability for biomedical applications due to high aqueous solubility and attractive photophysical properties. These findings suggest the potential for such compounds in photodynamic therapy, imaging, and as photosensitizers in biological applications, emphasizing their versatility and application in medical and biological research (Borbas et al., 2008).

Future Directions

The study of new compounds is a key part of advancing our understanding of chemistry and biology. This compound, with its interesting combination of functional groups, could be a valuable subject for future research .

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-13-5-8-16(20)15(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJUSWJTTDENET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

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